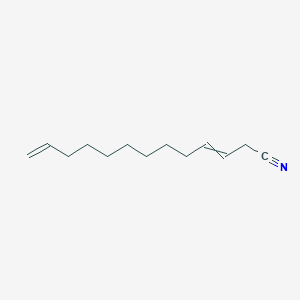

TRIDECA-3,12-DIENENITRILE

Description

The exact mass of the compound 3,12-Tridecadienenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

134769-33-8 |

|---|---|

Molecular Formula |

C13H21N |

Molecular Weight |

191.31 g/mol |

IUPAC Name |

(3E)-trideca-3,12-dienenitrile |

InChI |

InChI=1S/C13H21N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,10-11H,1,3-9,12H2/b11-10+ |

InChI Key |

DBWSGRFEGVADLQ-ZHACJKMWSA-N |

SMILES |

C=CCCCCCCCC=CCC#N |

Isomeric SMILES |

C=CCCCCCCC/C=C/CC#N |

Canonical SMILES |

C=CCCCCCCCC=CCC#N |

Other CAS No. |

134769-33-8 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of (Z)-Trideca-3,12-dienenitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The primary spectroscopic techniques discussed herein—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are indispensable tools for the unambiguous identification and characterization of organic molecules. This guide will delve into the theoretical underpinnings of each technique as they apply to the unique structural features of (Z)-Trideca-3,12-dienenitrile, followed by a detailed interpretation of predicted spectral data.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is crucial to understand the molecular structure of (Z)-Trideca-3,12-dienenitrile and identify the key functional groups and structural motifs that will give rise to characteristic spectral signals.

-

Nitrile Group (-C≡N): This functional group has a distinct electronic environment and will produce characteristic signals in both IR and ¹³C NMR spectroscopy.

-

(Z)-Alkene at C3-C4: The cis configuration of this double bond will influence the coupling constants observed in ¹H NMR spectroscopy.

-

Terminal Alkene at C12-C13: The protons on this double bond will exhibit unique chemical shifts and coupling patterns.

-

Long Aliphatic Chain (-CH₂-)₇: The repeating methylene units will give rise to a complex, overlapping signal region in the ¹H NMR spectrum and a series of signals in the ¹³C NMR spectrum.

The following diagram illustrates the workflow for the comprehensive spectroscopic analysis of (Z)-Trideca-3,12-dienenitrile.

Caption: Workflow for Spectroscopic Analysis of (Z)-Trideca-3,12-dienenitrile.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small drop of neat (Z)-Trideca-3,12-dienenitrile is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3080 | Medium | =C-H stretch | Terminal Alkene |

| ~3010 | Medium | =C-H stretch | (Z)-Alkene |

| 2925, 2855 | Strong | C-H stretch | Aliphatic CH₂ |

| ~2250 | Medium, Sharp | C≡N stretch | Nitrile[1] |

| ~1640 | Medium | C=C stretch | Alkene |

| ~1465 | Medium | CH₂ scissoring | Aliphatic CH₂ |

| ~910 | Strong | =CH₂ out-of-plane bend | Terminal Alkene |

The most diagnostic peak in the IR spectrum is the sharp absorption around 2250 cm⁻¹, which is highly characteristic of a nitrile C≡N triple bond stretch.[1] The presence of both sp² and sp³ C-H stretches above and below 3000 cm⁻¹, respectively, confirms the existence of both alkene and aliphatic moieties. The C=C stretching vibration is expected around 1640 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. For a comprehensive analysis, ¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY and HSQC are employed.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Approximately 5-10 mg of (Z)-Trideca-3,12-dienenitrile is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

¹H NMR Acquisition: A standard proton NMR spectrum is acquired. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

-

2D NMR Acquisition (COSY, HSQC): These experiments are run to establish proton-proton and proton-carbon correlations, respectively, which are crucial for unambiguous signal assignment.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.88 - 5.78 | m | 1H | H-12 |

| 5.50 - 5.40 | m | 2H | H-3, H-4 |

| 5.05 - 4.95 | m | 2H | H-13 |

| 3.15 | d | 2H | H-2 |

| 2.10 - 2.00 | m | 4H | H-5, H-11 |

| 1.45 - 1.20 | m | 10H | H-6 to H-10 |

Interpretation of ¹H NMR Data:

-

The deshielded multiplet between 5.88-5.78 ppm is characteristic of the internal vinyl proton (H-12) of the terminal alkene.

-

The protons of the terminal double bond (H-13) are expected to appear as a multiplet around 5.05-4.95 ppm.

-

The protons of the (Z)-alkene (H-3 and H-4) will be found in the range of 5.50-5.40 ppm. The cis relationship would be confirmed by a smaller coupling constant (J ≈ 10-12 Hz) if the signals were well-resolved.

-

The protons at C-2, adjacent to the electron-withdrawing nitrile group, are significantly deshielded and appear as a doublet around 3.15 ppm.[1]

-

The allylic protons at C-5 and C-11 are expected around 2.10-2.00 ppm.

-

The large, unresolved multiplet between 1.45-1.20 ppm corresponds to the ten protons of the long aliphatic chain.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 138.8 | C-12 |

| 130.0 | C-4 |

| 125.5 | C-3 |

| 117.5 | C-1 (C≡N) |

| 114.5 | C-13 |

| 32.0 - 22.0 | C-5 to C-11 |

| 17.0 | C-2 |

Interpretation of ¹³C NMR Data:

-

The nitrile carbon (C-1) is expected to resonate around 117.5 ppm.[1]

-

The four sp² carbons of the double bonds will appear in the range of 114-139 ppm. The terminal alkene carbon C-13 will be the most shielded among them.

-

The sp³ carbons of the aliphatic chain (C-5 to C-11) will give a series of signals in the 22.0-32.0 ppm region.[2]

-

The carbon adjacent to the nitrile group (C-2) is expected to be shielded relative to the other aliphatic carbons, appearing around 17.0 ppm.

The following diagram illustrates the key correlations expected in a 2D COSY NMR experiment.

Caption: Predicted ¹H-¹H COSY Correlations for (Z)-Trideca-3,12-dienenitrile.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural insights.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification.

-

Ionization: In the ion source, molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular formula for (Z)-Trideca-3,12-dienenitrile is C₁₃H₂₁N. The calculated exact mass is 191.1674 g/mol . The molecular ion peak is expected at m/z = 191. However, for long-chain aliphatic nitriles, the molecular ion peak can be weak or absent.[1]

-

M-1 Peak: A peak at m/z = 190, corresponding to the loss of a hydrogen atom, is often observed.

-

Key Fragmentation Pathways: The fragmentation of long-chain unsaturated compounds is complex.[3] Cleavage at allylic positions and along the aliphatic chain will lead to a series of fragment ions. Key fragment ions might be observed corresponding to the loss of alkyl radicals.

Conclusion

The comprehensive spectroscopic analysis of (Z)-Trideca-3,12-dienenitrile, integrating data from IR, NMR (¹H, ¹³C, and 2D), and MS, allows for a full structural elucidation. The characteristic nitrile stretch in the IR spectrum, the specific chemical shifts and coupling patterns of the alkene protons in the ¹H NMR spectrum, the distinct chemical shifts of the nitrile and sp² carbons in the ¹³C NMR spectrum, and the molecular weight information from mass spectrometry collectively provide a unique spectroscopic fingerprint for this molecule. This guide serves as a valuable resource for researchers by providing a detailed, albeit predictive, framework for the interpretation of the spectroscopic data of this and related long-chain unsaturated nitriles.

References

-

Spectroscopy of Carboxylic Acids and Nitriles. (2023, August 9). Chemistry LibreTexts. [Link]

-

Spectroscopic Analysis of Nitriles. (n.d.). University of Calgary. [Link]

-

Scope of unsaturated nitriles. (n.d.). ResearchGate. [Link]

-

Trideca-1,3,12-triene. (n.d.). PubChem. [Link]

-

Byrd, G. D. (2010). Mass spectrometric analysis of long-chain lipids. Methods in molecular biology (Clifton, N.J.), 579, 3–21. [Link]

-

E,E,Z-1,3,12-Nonadecatriene-5,14-diol. (n.d.). PubChem. [Link]

-

E,Z-1,3,12-Nonadecatriene. (n.d.). PubChem. [Link]

-

Sperling, C., & Kolb, H. C. (2018). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules (Basel, Switzerland), 23(10), 2579. [Link]

Sources

An In-depth Technical Guide to the Natural Occurrence and Sources of TRIDECA-3,12-DIENENITRILE

Abstract

This technical guide provides a comprehensive analysis of the current scientific knowledge regarding the natural occurrence and sources of TRIDECA-3,12-DIENENITRILE. A thorough investigation of available scientific literature and chemical databases reveals a significant finding: there is currently no documented evidence of this compound as a naturally occurring compound. This guide will first address this lack of evidence directly. Subsequently, to provide a valuable context for researchers in the field, this document will delve into the broader subject of naturally occurring aliphatic nitriles. It will explore their structural diversity, established biosynthetic pathways, ecological roles, and general methodologies for their isolation and characterization. This comprehensive approach aims to equip researchers with a foundational understanding of nitrile compounds in nature, which can inform future research and discovery.

This compound: An Examination of its Natural Occurrence

An exhaustive search of scientific databases and literature has been conducted to ascertain the natural sources of this compound. This investigation included searches for both the (E) and (Z) isomers of the compound. The results of this comprehensive search indicate that this compound has not been identified as a natural product from any plant, animal, or microbial source to date.

Chemical suppliers list this compound, suggesting its availability is likely the result of chemical synthesis rather than extraction from natural sources. While the absence of evidence is not definitive proof of non-existence in nature, it strongly suggests that if this compound does exist naturally, it is likely a very rare compound or has yet to be discovered.

The Broader Landscape of Naturally Occurring Nitriles

While this compound itself appears to be of synthetic origin, the nitrile functional group is present in a diverse array of natural products.[1][2] Over 120 naturally occurring nitriles have been isolated from both terrestrial and marine environments.[1] These compounds are found in plants, animals, bacteria, and fungi.[3][4][5]

Structural Diversity of Natural Nitriles

Naturally occurring nitriles exhibit significant structural diversity, ranging from simple, volatile aliphatic compounds to complex aromatic and heterocyclic structures. This diversity is a reflection of their varied biosynthetic origins and ecological functions.

| Class of Nitrile | General Structure | Examples | Natural Source(s) |

| Aliphatic Mononitriles | R-C≡N (R = alkyl, alkenyl) | Acetonitrile, Propionitrile, Allyl cyanide | Various plants (e.g., Brassica species)[1] |

| Cyanogenic Glycosides | Sugar-O-C(R)(R')-C≡N | Amygdalin, Dhurrin | Fruit pits (almonds, apricots), Sorghum[1][6] |

| Aromatic Nitriles | Ar-C≡N | Mandelonitrile | Almonds, fruit pits[1] |

| Indole-containing Nitriles | Indole-CH₂-C≡N | Indole-3-acetonitrile | Brassicaceae family |

Biosynthesis of Nitriles in Nature

The biosynthesis of nitriles in living organisms is a fascinating area of study, with several well-characterized pathways. A common theme in the formation of many natural nitriles is the conversion of amino acids into aldoxime intermediates.

The general biosynthetic pathway can be summarized as follows:

Sources

- 1. Nitrile - Wikipedia [en.wikipedia.org]

- 2. Natural Products Containing the Nitrile Functional Group and Their Biological Activities | Semantic Scholar [semanticscholar.org]

- 3. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]

- 4. Nitrile biosynthesis in nature: how and why? - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. Cyanide - Wikipedia [en.wikipedia.org]

- 6. Nitrile biosynthesis in nature: how and why? - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Preamble: The Nitrile Moiety - From Chemical Curiosity to Pharmacological Cornerstone

An In-Depth Technical Guide to the Biological Significance of Unsaturated Long-Chain Nitriles

The nitrile functional group (–C≡N), once primarily of interest for its unique reactivity in organic synthesis, has emerged as a crucial pharmacophore in modern drug discovery.[1][2] Its distinctive physicochemical properties underpin its biological significance. The linear geometry and small molecular volume of the nitrile group allow it to fit into sterically confined active sites of enzymes and receptors.[3] Furthermore, the strong dipole moment and ability to act as a hydrogen bond acceptor enable it to mimic other functional groups like carbonyls and hydroxyls, serving as a versatile bioisostere.[4] Crucially, the nitrile group is generally metabolically stable and resistant to degradation in the body, which can improve the pharmacokinetic profile of a drug candidate.[3][4] While nature has long utilized nitrile-containing molecules for a variety of purposes, from chemical defense to signaling, the subset of unsaturated long-chain nitriles represents a particularly intriguing class of bioactive compounds with significant potential for therapeutic applications. This guide provides a comprehensive technical overview of their natural sources, biological activities, and the methodologies employed in their study, aimed at researchers, scientists, and drug development professionals.

Part 1: The Natural Landscape of Unsaturated Long-Chain Nitriles

Sources and Chemical Diversity

Unsaturated long-chain nitriles are a structurally diverse class of secondary metabolites found across different domains of life. Their lipophilic nature, conferred by the long alkyl chain, often dictates their biological roles and localization within organisms.

-

Marine Invertebrates: Marine sponges, particularly of the genus Mycale, are a prolific source of unique unsaturated long-chain nitriles.[5] These compounds often feature complex structures with varying degrees of unsaturation and branching. Their production is thought to be a form of chemical defense against predation and microbial fouling.[6]

-

Bacteria: Certain bacterial species have been identified as producers of long-chain nitriles. For instance, Pseudomonas veronii and Micromonospora echinospora release volatile long-chain aliphatic nitriles, which have demonstrated antimicrobial properties.[7] These molecules may play a role in inter-species communication and competition within microbial communities.

-

Plants: While plants are well-known for producing cyanogenic glycosides and glucosinolates which can release nitriles upon hydrolysis, some also produce unsaturated nitriles that act as defense compounds against herbivores and pathogens.[8][9]

| Compound Class/Name | Representative Structure | Natural Source | Reported Bioactivity | Reference(s) |

| Albanitriles | (Structure not provided) | Mycale sp. (Marine Sponge) | Cytotoxicity against HCT-116 and CHO cell lines | [5] |

| (Z)-11-Octadecenenitrile | CH₃(CH₂)₅CH=CH(CH₂)₉CN | Pseudomonas veronii | Antimicrobial | [7] |

| Methyl-branched unsaturated nitriles | (Various structures) | Micromonospora echinospora | Antimicrobial | [7] |

| Benzyl nitrile analogues | (Aromatic nitriles) | Lepidium meyenii (Maca) | Acaricidal | [10] |

Biosynthesis: From Fatty Acids to Bioactive Nitriles

The biosynthesis of nitriles in nature generally proceeds through the conversion of amino acids to aldoximes, which are then dehydrated to form the nitrile functionality.[9] This process is often catalyzed by cytochrome P450 enzymes (CYPs) and aldoxime dehydratases (Oxd).[9][11] For unsaturated long-chain nitriles, it is hypothesized that they are derived from fatty acid biosynthetic pathways.

The proposed pathway involves:

-

Fatty Acid Synthesis: The organism produces long-chain fatty acids with varying degrees of unsaturation.

-

Activation and Reduction: The carboxylic acid is activated (e.g., as a CoA thioester) and subsequently reduced to an aldehyde.

-

Oxime Formation: The aldehyde reacts with a nitrogen source, such as hydroxylamine, to form an aldoxime.

-

Dehydration: An aldoxime dehydratase catalyzes the final step, removing a molecule of water to yield the unsaturated long-chain nitrile.

Caption: Proposed biosynthetic pathway for unsaturated long-chain nitriles.

Part 2: Biological Activities and Mechanisms of Action

The unique combination of a long, lipophilic chain and a reactive unsaturated nitrile moiety endows these molecules with a range of potent biological activities.

Antimicrobial and Antifungal Properties

Several unsaturated long-chain nitriles exhibit significant activity against pathogenic microbes. The long alkyl chain facilitates insertion into and disruption of microbial cell membranes, while the nitrile group can contribute to the overall electronic properties of the molecule that may be important for interacting with specific targets.

| Compound/Class | Target Organism(s) | Reported MIC (µM) | Reference(s) |

| 1H-indole-3-acetonitrile | Various Fungi | 1280 (median) | [12] |

| 3-phenylpropanenitrile | Various Fungi | 6100 (median) | [12] |

The precise mechanism of antimicrobial action is not fully elucidated for many of these compounds but is thought to involve a combination of non-specific membrane disruption and specific enzyme inhibition.

Cytotoxic and Anticancer Potential

A number of unsaturated long-chain nitriles isolated from marine sponges have demonstrated potent cytotoxicity against various cancer cell lines.[5] The presence of an α,β-unsaturated nitrile system creates a Michael acceptor, a reactive electrophilic center that can form covalent bonds with nucleophilic residues (such as cysteine) in proteins.[3] This irreversible binding can lead to the inhibition of key enzymes involved in cancer cell proliferation and survival.

| Compound Class | Cell Line(s) | Reported IC₅₀ | Reference(s) |

| Albanitriles | HCT-116, CHO | Not specified | [5] |

| Benzyl nitrile | HeLa, HT29, HuH7 | >500 µg/mL (low activity) | [13] |

Signaling and Chemical Ecology

In the natural world, unsaturated long-chain nitriles often serve as chemical signals.

-

Pheromones: In some insect species, nitriles are components of sex pheromones, mediating communication for mating.

-

Allomones: These compounds can also act as allomones, which are chemical signals that benefit the emitter by modifying the behavior of a receiver of a different species.[14] For example, the release of toxic or repellent nitriles by plants or sponges serves as a defense mechanism against herbivores or predators.

Caption: Roles of unsaturated long-chain nitriles in chemical communication.

Part 3: Methodologies for Research and Development

The study of unsaturated long-chain nitriles requires specialized techniques for their extraction, purification, structural elucidation, and bioactivity assessment.

Isolation and Purification

Given their lipophilic nature, these compounds are typically extracted from their natural sources using nonpolar organic solvents. Bioassay-guided fractionation is a common strategy to isolate the active compounds.[13]

Step-by-Step Protocol for Isolation from Marine Sponges:

-

Sample Preparation: Lyophilize (freeze-dry) the sponge material to remove water and grind it into a fine powder.

-

Extraction: Perform sequential extraction of the powdered sponge with solvents of increasing polarity, starting with hexane or dichloromethane, followed by ethyl acetate, and then methanol.[15] This initial step separates compounds based on their polarity.

-

Solvent Partitioning: Concentrate the initial extracts and partition them between immiscible solvents (e.g., hexane and 90% methanol) to further separate compounds based on their lipophilicity.

-

Chromatographic Fractionation: Subject the most bioactive fraction to a series of chromatographic separations.

-

Vacuum Liquid Chromatography (VLC): Use VLC with a silica gel stationary phase and a gradient of increasing solvent polarity (e.g., hexane to ethyl acetate) for initial, coarse separation.

-

Medium-Pressure Liquid Chromatography (MPLC): Further purify the active VLC fractions using MPLC with a more refined solvent gradient.

-

High-Performance Liquid Chromatography (HPLC): The final purification step is typically performed using semi-preparative or preparative HPLC, often with a C18 (reverse-phase) column, to yield pure compounds.[16]

-

-

Purity Assessment: Analyze the isolated compounds by analytical HPLC and spectroscopic methods to confirm their purity.

Caption: General workflow for the isolation of unsaturated long-chain nitriles.

Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous determination of the structure of novel unsaturated long-chain nitriles.[16]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides the molecular weight and fragmentation pattern, which can reveal information about the alkyl chain and the presence of the nitrile group.[17]

-

Fourier-Transform Infrared Spectroscopy (FTIR): A sharp absorption band around 2250 cm⁻¹ is characteristic of the C≡N stretch, confirming the presence of the nitrile functional group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Reveals the number and connectivity of protons, including signals for protons on double bonds (alkenyl protons) and those adjacent to the nitrile group.

-

¹³C NMR: The nitrile carbon typically resonates in the range of δ 115-125 ppm.[18] The chemical shifts of the sp² carbons confirm the presence and geometry of the double bonds.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete carbon skeleton and the precise location of the double bonds and the nitrile group.

-

Bioassay Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC):

-

Preparation of Stock Solution: Dissolve the purified nitrile in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Microdilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate microbial growth medium.

-

Inoculation: Add a standardized suspension of the test microorganism (bacterium or fungus) to each well.

-

Controls: Include a positive control (medium with inoculum and a known antibiotic), a negative control (medium with inoculum and no compound), and a sterility control (medium only).

-

Incubation: Incubate the plate under conditions optimal for the growth of the microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]

Protocol for MTT Cytotoxicity Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the unsaturated long-chain nitrile for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC₅₀: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.[13][20]

Part 4: Implications for Drug Discovery and Development

The Unsaturated Long-Chain Nitrile as a Pharmacophore

The unique structural features of these molecules provide a promising scaffold for drug design.

-

Structure-Activity Relationship (SAR): Studies on nitrile analogues have shown that the presence and position of the nitrile group, as well as the nature of the alkyl chain, are critical for bioactivity.[10] The long alkyl chain contributes to the lipophilicity, which can enhance membrane permeability and interaction with hydrophobic binding pockets. The unsaturation can introduce conformational rigidity and may be directly involved in target binding.

-

Target Interaction: The nitrile group can engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, with biological targets.[4] In the case of α,β-unsaturated nitriles, the potential for covalent bond formation through Michael addition offers a mechanism for potent and irreversible inhibition of target proteins.[3]

Potential Therapeutic Applications

-

Novel Antibiotics: With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. The antimicrobial activity of naturally occurring unsaturated long-chain nitriles makes them attractive starting points for the development of drugs that can combat resistant bacterial and fungal pathogens.

-

Anticancer Agents: The cytotoxic properties of many of these compounds suggest their potential as leads for the development of new anticancer drugs. Their ability to induce cell death, potentially through covalent modification of key cellular targets, is a promising avenue for further investigation.

Future Perspectives and Challenges

-

Supply and Synthesis: A major challenge in the development of natural products as drugs is the limited supply from their natural sources. Therefore, the development of efficient and scalable synthetic routes to these molecules is crucial for their further investigation and potential clinical application.[21][22]

-

Mechanism of Action: For many unsaturated long-chain nitriles, the precise molecular targets and mechanisms of action remain to be elucidated. Further research in this area is needed to understand their full therapeutic potential and to guide medicinal chemistry efforts.

-

Medicinal Chemistry Optimization: The natural products themselves may not have ideal drug-like properties. Medicinal chemistry campaigns can be employed to synthesize analogues with improved potency, selectivity, and pharmacokinetic profiles, while minimizing toxicity.

References

-

Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1464. [Link][3][14]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link][4][7]

-

Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Request PDF. [Link][1]

-

Natpro vn. (n.d.). Isolation of Natural Products. [Link][15]

-

Sarker, S. D., & Nahar, L. (2013). Natural product isolation – how to get from biological material to pure compounds. Natural Product Reports, 30(3), 317-332. [Link][2]

-

Scotti, C., & Barlow, J. W. (2022). Natural Products Containing the Nitrile Functional Group and Their Biological Activities. Natural Product Communications, 17(5). [Link][5]

-

Heinrich Heine University Düsseldorf. (n.d.). Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Indonesian Marine Sponges. [Link][5]

-

Sarmiento, C., et al. (2022). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. Molecules, 27(21), 7386. [Link][13]

-

Yamaguchi, T., & Asano, Y. (2024). Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. Request PDF. [Link][7]

-

BOKU University of Natural Resources and Life Sciences, Vienna. (n.d.). Extraction of lipophilic compounds. [Link][23]

-

Penić, A., et al. (2024). A guide to the use of bioassays in exploration of natural resources. Biotechnology Advances, 69, 108253. [Link][24]

-

ResearchGate. (n.d.). IC 50 values (µM) of 6, 8, 9, 12, and 17-19 in cytotoxicity assay against NIH/3T3. [Link][25]

-

Kim, S. I., et al. (2025). Structure-activity relationships between nitrile analogues and acaricidal activities against Haemaphysalis longicornis. Pest Management Science, 81(4), 1903-1908. [Link][10]

-

Bohlin, L., et al. (2013). Bioassays in natural product research - strategies and methods in the search for anti-inflammatory and antimicrobial activity. Phytochemistry Reviews, 12(3), 437-451. [Link][26]

-

LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link][27]

-

Fleming, F. F., et al. (n.d.). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. [Link][28]

-

ResearchGate. (n.d.). Isolation and structure elucidation of bioactive secondary metabolites from marine sponges and sponge-derived fungi. [Link][29]

-

Payo, A., et al. (2016). Bioassay-guided In vitro Study of the Antimicrobial and Cytotoxic Properties of the Leaves from Excoecaria Lucida Sw. Pharmacognosy Magazine, 12(Suppl 2), S261–S265. [Link][19]

-

ResearchGate. (n.d.). Antimicrobial activity-MIC ([µg/mL]/[µM]) and cytotoxicity-IC50 [µg/mL] for QAS 3-10. [Link][30]

-

Kumar, S. P. J., Prasad, S. R., & Banerjee, R. (2016). Novel Eco-Friendly Techniques for Extraction of Food Based Lipophilic Compounds from Biological Materials. Journal of Food Process Engineering, 39(4), 365-375. [Link][31]

-

ResearchGate. (n.d.). (A) A long-term bioassay protocol for detecting compounds that can.... [Link][20]

-

Hussain, T., et al. (2023). Strategies for Natural Products Isolation. Research and Reviews: A Journal of Drug Design and Discovery, 10(2), 1-7. [Link][16]

-

Google Patents. (n.d.). Process for Producing Nitrile-Fatty Acid Compounds. [32]

-

ResearchGate. (n.d.). Structure–activity relationships between nitrile analogues and acaricidal activities against Haemaphysalis longicornis. [Link][33]

-

ResearchGate. (n.d.). Bioactive compounds containing a nitrile. [Link][34]

-

Li, S. (2024). Nitrile biosynthesis in nature: how and why?. Natural Product Reports, 41(4), 587-606. [Link][8]

-

Li, S. (2024). Nitrile biosynthesis in nature: how and why?. Natural Product Reports, 41(4), 587-606. [Link][9]

-

Encyclopedia of Life Support Systems (EOLSS). (n.d.). Inter and Intraspecificity of Chemical Communication. [Link][14]

-

Google Patents. (n.d.). Preparation of aliphatic, unsaturated nitriles. [21]

-

Mehbub, M. F., et al. (2021). Bioactive Compounds from Marine Sponges: Fundamentals and Applications. Marine Drugs, 19(10), 545. [Link][6]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link][22]

-

Willhite, C. C., & Smith, R. P. (1981). Relationships between toxicity and structure of aliphatic nitriles. Toxicology, 20(2-3), 257-265. [Link][35]

-

Heinrich Heine University Düsseldorf. (n.d.). Structure Elucidation of Bioactive Marine Natural Products using Modern Methods of Spectroscopy. [Link][36]

-

Yamaguchi, T., & Asano, Y. (2024). Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. Journal of Biotechnology, 384, 20-28. [Link][11]

-

ResearchGate. (n.d.). Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). Test compounds were diluted in acetonitrile and analyzed by GC/MS as described under Materials and Methods. [Link][17]

-

Tanii, H., & Hashimoto, K. (1984). Structure-toxicity relationship of aliphatic nitriles. Toxicology Letters, 22(2), 267-272. [Link][37]

-

National Institutes of Health. (n.d.). High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. [Link][38]

-

Google Patents. (n.d.). PROCESS FOR PRODUCING NITRILE-FATTY ACID COMPOUNDS. [39]

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. [Link]

-

Fleming, F. F., & Gudipati, S. (2005). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of organic chemistry, 70(12), 4961–4964. [Link][18]

-

Schauer, N., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. TrAC Trends in Analytical Chemistry, 24(7), 615-629. [Link][40]

-

Zidorn, C., et al. (2023). Antifungal Activity of Glucosinolate-Derived Nitriles and Their Synergistic Activity with Glucosinolate-Derived Isothiocyanates Distinguishes Various Taxa of Brassicaceae Endophytes and Soil Fungi. Journal of Fungi, 9(8), 793. [Link][12]

-

ResearchGate. (n.d.). GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. [Link][41]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 6. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nitrile biosynthesis in nature: how and why? - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]

- 10. Structure-activity relationships between nitrile analogues and acaricidal activities against Haemaphysalis longicornis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antifungal Activity of Glucosinolate-Derived Nitriles and Their Synergistic Activity with Glucosinolate-Derived Isothiocyanates Distinguishes Various Taxa of Brassicaceae Endophytes and Soil Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. natpro.com.vn [natpro.com.vn]

- 16. rroij.com [rroij.com]

- 17. researchgate.net [researchgate.net]

- 18. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bioassay-guided In vitro Study of the Antimicrobial and Cytotoxic Properties of the Leaves from Excoecaria Lucida Sw - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. US5892092A - Preparation of aliphatic, unsaturated nitriles - Google Patents [patents.google.com]

- 22. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 23. Extraction of lipophilic compounds::Core Facility Analysis of Lignocellulosics::BOKU Core Facilities::BOKU [boku.ac.at]

- 24. iris.unito.it [iris.unito.it]

- 25. researchgate.net [researchgate.net]

- 26. Bioassays in natural product research - strategies and methods in the search for anti-inflammatory and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. | Semantic Scholar [semanticscholar.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. iomcworld.com [iomcworld.com]

- 32. US20130345388A1 - Process for Producing Nitrile-Fatty Acid Compounds - Google Patents [patents.google.com]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Relationships between toxicity and structure of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 37. Structure-toxicity relationship of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 39. FR2970252A1 - PROCESS FOR PRODUCING NITRILE-FATTY ACID COMPOUNDS - Google Patents [patents.google.com]

- 40. Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. jmaterenvironsci.com [jmaterenvironsci.com]

An In-Depth Technical Guide to the Safe Laboratory Handling of TRIDECA-3,12-DIENENITRILE

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for TRIDECA-3,12-DIENENITRILE in a laboratory setting. While this compound is not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its structural features—a long-chain aliphatic backbone with two alkene functionalities and a nitrile group—necessitate a cautious and well-informed approach to its management. This document, intended for researchers, scientists, and drug development professionals, synthesizes chemical property data, potential hazards associated with unsaturated nitriles, and best practices in laboratory safety to ensure the well-being of personnel and the integrity of experimental work.

Introduction: Understanding the Compound

This compound is an organic compound with the chemical formula C13H21N.[1] It is primarily utilized as a chemical intermediate in research and development settings.[1] Its structure consists of a thirteen-carbon chain with double bonds at the 3rd and 12th positions and a terminal nitrile group.

While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, it is crucial to recognize that this classification is based on the available data.[1] The absence of a hazardous classification does not imply that the compound is entirely benign. The presence of the nitrile functional group and unsaturated bonds warrants a proactive approach to safety, considering potential reactivity and the possibility of hazardous byproducts under certain conditions.

Physicochemical Properties and Associated Hazards

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling.

| Property | Value/Information | Source |

| Chemical Formula | C13H21N | [1] |

| Physical State | Liquid | [1] |

| CAS Number | 134769-33-8 / 124358-45-8 | [1] |

| Recommended Use | Chemical intermediate for research | [1] |

| GHS-US Classification | Not classified | [1] |

| Potential Hazards | May cause irritation to the respiratory tract, skin, and eyes. Irritating fumes and organic acid vapors may develop when exposed to elevated temperatures or open flame. | [1] |

2.1. The Nitrile Functional Group: A Point of Precaution

Nitriles are organic compounds containing a cyano (-C≡N) functional group. While this compound is significantly less toxic than inorganic cyanide salts, the nitrile group is a key consideration for safety. Aliphatic nitriles can be metabolized in the body to release the cyanide ion, which is a potent toxin.[2] The rate and extent of this metabolic process vary widely among different nitrile compounds.

Furthermore, under conditions of combustion, nitriles can decompose to produce highly toxic hydrogen cyanide (HCN) gas and oxides of nitrogen.[2][3] This is a critical consideration for fire safety and for any experimental procedures involving high temperatures.

2.2. The Diene System: Reactivity and Stability

The presence of two double bonds in the carbon chain makes this compound an unsaturated compound. This unsaturation can be a site of reactivity. While the compound is stable under normal laboratory conditions, it may react with strong oxidizing agents.[1] Such reactions can be exothermic and potentially vigorous.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for handling this compound.

3.1. Ventilation: The First Line of Defense

All work with this compound should be conducted in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of any vapors or aerosols.[1] The fume hood provides a contained workspace and protects the user from potential respiratory irritation.

3.2. Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The following PPE must be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[1] Contact lenses should not be worn when handling this chemical.[1]

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[1] Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.

-

Skin and Body Protection: A laboratory coat or other suitable protective clothing must be worn to prevent skin contact.[1]

-

Respiratory Protection: In situations where ventilation is inadequate and there is a potential for inhalation exposure, a NIOSH-certified organic vapor respirator should be used.[1]

Figure 1: Recommended workflow for donning and doffing Personal Protective Equipment (PPE).

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring a safe laboratory environment.

4.1. General Handling Practices

-

Avoid all unnecessary exposure to the chemical.[1]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.

-

Wash hands thoroughly after handling the compound, even if gloves were worn.

-

Keep containers tightly closed when not in use.[1]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Use the smallest quantity of the chemical necessary for the experiment.

4.2. Storage Requirements

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]

-

Keep containers tightly closed to prevent the escape of vapors.[1]

-

Store away from incompatible materials, particularly strong oxidizing agents.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical. Emergency eye wash stations and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1]

5.1. First Aid Measures

-

Inhalation: If inhaled, move the individual to fresh air.[5] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5]

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5][6] Seek medical attention if irritation develops or persists.[5]

-

Eye Contact: If the chemical enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]

-

Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

5.2. Spill Response

-

Evacuate all non-essential personnel from the spill area.

-

If the spill is small and you are trained to do so, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.

-

Place the absorbed material into a suitable, labeled container for chemical waste disposal.

-

Ventilate the area and wash the spill site after the material has been removed.

-

For large spills, or if you are not comfortable cleaning up the spill, evacuate the area and contact your institution's emergency response team.

Figure 2: Flowchart for emergency response to personal exposure.

Waste Disposal

All waste containing this compound must be disposed of in accordance with local, state, and federal regulations. It should be treated as chemical waste and collected in a designated, properly labeled, and sealed container. Do not dispose of this chemical down the drain.

Conclusion: A Culture of Safety

While this compound is not classified as a hazardous material, a culture of safety dictates that it be handled with the respect and caution afforded to all chemical substances. By understanding its chemical nature, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. The principles outlined in this guide are intended to foster a proactive safety mindset and to protect the health and well-being of all laboratory personnel.

References

-

New Jersey Department of Health and Senior Services. (2000). Hazardous Substance Fact Sheet: 2-Dimethylaminoacetonitrile. Retrieved from [Link]

-

Gelest, Inc. (2016). Safety Data Sheet: 3,12-TRIDECADIENENITRILE. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E)-3,12-tridecadiene nitrile. Retrieved from [Link]

-

National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US). Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Acetonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54156957, Trideca-1,3,12-triene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85770432, Trideca-3,5-dien-7,9,11-triyn-1-ol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (Z)-3,12-tridecadiene nitrile. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

-

National Institute for Occupational Safety and Health. (n.d.). NIOSH. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

-

Wiley-VCH. (n.d.). SpectraBase. Retrieved from [Link]

-

Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved from [Link]

Sources

TRIDECA-3,12-DIENENITRILE molecular weight and formula

Abstract

This technical guide provides a comprehensive overview of TRIDECA-3,12-DIENENITRILE, a long-chain aliphatic dienonitrile. Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's fundamental chemical properties, including its molecular formula and weight. It further explores plausible synthetic routes based on established organic chemistry principles, outlines key safety and handling protocols, and discusses its current applications, primarily in the fragrance industry. The guide also presents a logical framework for the analytical characterization of this and similar unsaturated nitriles.

Core Molecular Identity

This compound is an organic compound characterized by a thirteen-carbon chain containing two double bonds and a terminal nitrile group. The positions of the double bonds at the 3rd and 12th carbon atoms, along with the nitrile functionality, impart specific chemical reactivity and physical properties to the molecule.

Molecular Formula and Weight

The chemical formula for this compound is C13H21N .[1] Its molecular weight is approximately 191.31 g/mol .[1]

Stereoisomerism

The presence of a double bond at the 3-position gives rise to geometric isomers, designated as (E) and (Z) (or trans and cis, respectively). These stereoisomers can exhibit different physical and olfactory properties.

-

(3E)-trideca-3,12-dienenitrile (trans): CAS Number 134769-33-8.[1]

-

(3Z)-trideca-3,12-dienenitrile (cis): CAS Number 124071-43-8.

The specific stereochemistry is a critical factor in the compound's application, particularly in the fragrance industry where molecular shape is a key determinant of scent.

Chemical Structure

The structural formula of this compound is characterized by a long aliphatic chain, which makes it largely nonpolar, and a polar nitrile group.

Caption: Generalized structure of this compound.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis would likely start from the corresponding aldehyde, trideca-3,12-dienal.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on the synthesis of similar nitriles and should be optimized for this specific compound.[2]

Step 1: Formation of Trideca-3,12-dienal Oxime

-

Dissolve trideca-3,12-dienal in a suitable solvent such as ethanol or pyridine.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or pyridine) to the aldehyde solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrate it under reduced pressure to yield the crude aldoxime.

Step 2: Dehydration of the Aldoxime to this compound

-

Dissolve the crude aldoxime in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

Add a dehydrating agent. A combination of oxalyl chloride and a catalytic amount of dimethyl sulfoxide (DMSO) is an effective system for this transformation.[2]

-

Maintain the reaction at a low temperature (e.g., 0 °C) during the addition of the reagents and then allow it to warm to room temperature.

-

Monitor the reaction for the disappearance of the aldoxime and the formation of the nitrile.

-

Quench the reaction carefully with water or an aqueous bicarbonate solution.

-

Separate the organic layer, wash it, dry it, and concentrate it.

-

Purify the crude nitrile by column chromatography on silica gel or by distillation under reduced pressure.

Causality and Self-Validation in the Synthesis

-

Choice of Reagents: The use of hydroxylamine for oxime formation is a classic and reliable method. The subsequent dehydration with oxalyl chloride/DMSO is a mild and high-yielding procedure for converting aldoximes to nitriles, avoiding harsh conditions that could potentially isomerize the double bonds.

-

Protocol Validation: Each step of the synthesis should be monitored by appropriate analytical techniques (TLC, GC, NMR) to confirm the formation of the desired intermediate and final product and to assess purity. The structure of the final product must be confirmed by spectroscopic methods (NMR, IR, MS).

Physicochemical Properties and Analytical Characterization

Physical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | The Good Scents Company |

| Molecular Weight | 191.31737000 | [3] |

| Molecular Formula | C13H21N | [3] |

| XlogP3-AA | 4.70 (estimated) | [3] |

| Flash Point | > 100 °C | The Good Scents Company |

| Solubility | Soluble in alcohol; insoluble in water | The Good Scents Company |

Spectroscopic Data

-

¹H NMR: Signals corresponding to vinylic protons of the two double bonds, protons alpha to the nitrile group, and a complex of signals for the methylene groups of the aliphatic chain.

-

¹³C NMR: Resonances for the nitrile carbon, the sp² hybridized carbons of the double bonds, and the sp³ hybridized carbons of the methylene chain.

-

Infrared (IR) Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2240 cm⁻¹. Also, C=C stretching and =C-H bending vibrations. A vapor phase IR spectrum for the (Z)-isomer is available in the SpectraBase database.[4]

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 191. The fragmentation pattern would likely involve cleavage at positions allylic to the double bonds and adjacent to the nitrile group. A GC-MS spectrum for the (E)-isomer is noted in the PubChem database.[1]

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injector: Split/splitless injector, with an appropriate injection temperature (e.g., 250 °C).

-

Oven Program: A temperature gradient program to ensure good separation from any impurities (e.g., starting at 50 °C and ramping to 280 °C).

-

Detector: A mass spectrometer operating in electron ionization (EI) mode.

This method would allow for the separation of the (E) and (Z) isomers and provide mass spectra for their identification.

Applications and Industrial Relevance

The primary documented application of this compound is in the fragrance industry.[5][6]

-

Fragrance Ingredient: It is used in perfumes and other scented consumer products. It is sometimes referred to by the trade names "Mandaril" or "tangerine nitrile".

-

Stability: Nitriles are often used as substitutes for the corresponding aldehydes in fragrance formulations due to their greater stability towards oxidation and in various product bases like lotions, shampoos, and soaps.[2][7]

For the target audience of researchers and drug development professionals, while direct applications in these fields are not currently documented, the molecule could be of interest as:

-

A synthetic intermediate: The long aliphatic chain and the terminal nitrile and vinyl groups offer multiple points for further chemical modification.

-

A research chemical: For studies on the biological activity of long-chain unsaturated nitriles. Some organonitriles can be metabolized to release cyanide, and the potential for this to occur with dermally applied fragrance nitriles has been investigated.[8]

Safety and Handling

A Safety Data Sheet (SDS) should always be consulted before handling this chemical.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area or with local exhaust ventilation. Avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from heat and oxidizing agents.

-

Toxicity: While not classified as hazardous under GHS, it may cause skin, eye, and respiratory tract irritation. Detailed toxicological studies for this specific compound are not widely available, but it is noted as a potential skin sensitizer in the context of fragrance safety assessments.

Conclusion

This compound is a molecule with established use in the fragrance industry due to its olfactory properties and chemical stability. For the scientific research community, its value lies in its potential as a synthetic building block and as a representative member of the long-chain dienonitrile class of compounds. This guide has provided a framework for understanding its fundamental properties, plausible synthesis, and analytical characterization, thereby serving as a valuable resource for its potential use in further research and development.

References

-

PubChem. (3E)-3,12-Tridecadienenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (Z)-Tridec-3,12-dienenitrile. Wiley-VCH GmbH. Retrieved from [Link]

- Google Patents. (2013). Use of carboxylic acid esters as a fragrance substance (Patent No. US8389466B2).

-

The Good Scents Company. (n.d.). (E)-3,12-tridecadiene nitrile. Retrieved from [Link]

- Google Patents. (2015). 4,8-dimethyl-4,9-decadienenitrile (Patent No. US9200237B2).

-

The Good Scents Company. (n.d.). tangerine nitrile mandaril (Symrise). Retrieved from [Link]

-

The Good Scents Company. (n.d.). (Z)-3,12-tridecadiene nitrile. Retrieved from [Link]

- Lan, Y., et al. (2021). Preparation and odor characteristics of nitriles derived from aldehydes. Journal of Food Science, 86(1), 135-143.

- DeSimone, R. (1980). Nitriles in perfumery. Perfumer & Flavorist, 5(3), 1-5.

- Google Patents. (2001). Ketone precursors for organoleptic compounds (Patent No. US6258854B1).

- Google Patents. (2020). Malodor reduction compositions (Patent No. CA2959432A1).

-

Perfumer & Flavorist. (2016, April 22). Nitriles in perfumery. Retrieved from [Link]

- Potter, J., et al. (2001). An assessment of the release of inorganic cyanide from the fragrance materials benzyl cyanide, geranyl nitrile and citronellyl nitrile applied dermally to the rat. Food and Chemical Toxicology, 39(11), 1141-1146.

Sources

- 1. (3E)-3,12-Tridecadienenitrile | C13H21N | CID 6450538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (E)-3,12-tridecadiene nitrile, 124071-42-7 [thegoodscentscompany.com]

- 4. spectrabase.com [spectrabase.com]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. perfumerflavorist.com [perfumerflavorist.com]

- 7. tangerine nitrile, 134769-33-8 [thegoodscentscompany.com]

- 8. An assessment of the release of inorganic cyanide from the fragrance materials benzyl cyanide, geranyl nitrile and citronellyl nitrile applied dermally to the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Synthesis of Trideca-3,12-dienenitrile: A Key Intermediate in Modern Pheromone Manufacturing

Introduction: The Scent of Precision in Pest Management

In the intricate world of chemical ecology, pheromones represent a language of remarkable specificity. These semiochemicals, often volatile organic compounds, govern critical behaviors in insects, from mating rituals to trail-following and aggregation. The ability to synthetically replicate these precise molecular signals has revolutionized integrated pest management (IPM), offering environmentally benign alternatives to broad-spectrum pesticides. A pivotal challenge in this field lies in the efficient and stereocontrolled synthesis of these often complex molecules. This application note delves into the synthesis and utility of trideca-3,12-dienenitrile (CAS No. 134769-33-8), a versatile intermediate poised for application in the synthesis of various lepidopteran pheromones. While commercially recognized in the fragrance industry as "Mandaril" or "tangerine nitrile" for its sweet, citrusy aroma, its true potential extends into the realm of agricultural science.[1] This document will provide a comprehensive overview of its synthesis, purification, and subsequent transformation into pheromonal compounds, grounded in established chemical principles and supported by practical, field-proven insights.

The Synthetic Blueprint: A Multi-faceted Approach

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the desired stereochemistry of the C3 double bond, scalability, and economic feasibility. Here, we present a robust and widely applicable method based on the renowned Wittig reaction, a cornerstone of alkene synthesis.

Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic analysis of this compound reveals two key fragments that can be coupled to construct the 13-carbon backbone. The C3-C4 double bond is a prime candidate for formation via a Wittig-type olefination.

Caption: Retrosynthetic analysis of this compound via a Wittig reaction.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of (E)-trideca-3,12-dienenitrile. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Part 1: Synthesis of the Phosphonium Salt Precursor

The initial step involves the preparation of the phosphonium salt from a suitable C10 precursor.

Protocol 1: Synthesis of (10-Decen-1-yl)triphenylphosphonium Bromide

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 10-Bromodec-1-ene | 1.0 | 219.14 | 21.9 g |

| Triphenylphosphine | 1.1 | 262.29 | 28.8 g |

| Toluene | - | - | 150 mL |

Procedure:

-

To a stirred solution of 10-bromodec-1-ene in toluene, add triphenylphosphine.

-

Heat the mixture to reflux (approximately 110 °C) for 24 hours under a nitrogen atmosphere. The formation of a white precipitate will be observed.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath for 1 hour.

-

Collect the white precipitate by vacuum filtration and wash with cold diethyl ether (2 x 50 mL).

-

Dry the resulting white solid under vacuum to yield (10-decen-1-yl)triphenylphosphonium bromide.

Causality of Experimental Choices:

-

Stoichiometry: A slight excess of triphenylphosphine is used to ensure complete consumption of the alkyl bromide.

-

Solvent: Toluene is an excellent solvent for this reaction due to its high boiling point, which allows for a sufficient reaction rate.

-

Inert Atmosphere: A nitrogen atmosphere is crucial to prevent the oxidation of triphenylphosphine at elevated temperatures.

Part 2: The Wittig Reaction - Assembling the Carbon Skeleton

The core of the synthesis is the Wittig reaction, where the phosphonium ylide, generated in situ, reacts with an aldehyde to form the desired alkene.

Protocol 2: Synthesis of (E)-Trideca-3,12-dienenitrile

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| (10-Decen-1-yl)triphenylphosphonium Bromide | 1.0 | 481.43 | 48.1 g |

| Tetrahydrofuran (THF), anhydrous | - | - | 250 mL |

| n-Butyllithium (2.5 M in hexanes) | 1.05 | 64.06 | 42 mL |

| 3-Butenenitrile | 1.1 | 67.09 | 7.4 g |

Procedure:

-

Suspend (10-decen-1-yl)triphenylphosphonium bromide in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium dropwise via a syringe. A deep red or orange color indicates the formation of the ylide. Stir for 1 hour at 0 °C.

-

Add 3-butenenitrile dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

Causality of Experimental Choices:

-

Anhydrous Conditions: The Wittig ylide is a strong base and will be quenched by water. Therefore, anhydrous solvents and a dry atmosphere are essential.

-

Base: n-Butyllithium is a strong, non-nucleophilic base suitable for the deprotonation of the phosphonium salt.

-

Stereoselectivity: The use of a non-stabilized ylide generally favors the formation of the (Z)-alkene. However, thermodynamic control can lead to the more stable (E)-isomer. For a higher E/Z ratio, a Schlosser modification could be employed.

Part 3: Purification

The removal of the triphenylphosphine oxide byproduct is a critical step in obtaining pure this compound.

Protocol 3: Purification by Column Chromatography

-

Dissolve the crude product in a minimal amount of hexane.

-

Prepare a silica gel column using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 98:2 hexane/ethyl acetate).

-

Load the crude product onto the column and elute with the solvent gradient.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless oil.

Data Presentation:

| Parameter | Value |

| Molecular Formula | C13H21N |

| Molecular Weight | 191.32 g/mol |

| CAS Number | 134769-33-8 |

| Appearance | Colorless oil |

| Boiling Point | (Estimated) >250 °C |

| Flash Point | >100 °C |

Application in Pheromone Synthesis: A Gateway to Bioactive Molecules

The strategic placement of the nitrile group and the terminal double bond in this compound makes it a highly valuable intermediate for the synthesis of a variety of insect pheromones. The nitrile can be readily converted into other functional groups commonly found in pheromones, such as aldehydes, alcohols, and acetates, through established chemical transformations.

Caption: Transformation of this compound into common pheromone functional groups.

Protocol 4: Reduction of the Nitrile to an Aldehyde

The reduction of the nitrile to an aldehyde is a key transformation, as many lepidopteran pheromones are aldehydes.

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| This compound | 1.0 | 191.32 | 10.0 g |

| Dichloromethane (DCM), anhydrous | - | - | 150 mL |

| Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes) | 1.2 | 142.22 | 63 mL |

Procedure:

-

Dissolve this compound in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H dropwise.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of methanol (10 mL), followed by water (10 mL) and 15% aqueous sodium hydroxide (10 mL).

-

Allow the mixture to warm to room temperature and stir vigorously until a white precipitate forms.

-

Filter the mixture through a pad of Celite®, washing with DCM.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography.

Conclusion: A Versatile Building Block for a Greener Future

This compound stands as a testament to the elegance and utility of synthetic organic chemistry in addressing real-world challenges. Its efficient synthesis, coupled with the versatility of the nitrile functionality, provides a robust platform for the production of a wide array of insect pheromones. By providing a detailed and rationalized protocol, this application note aims to empower researchers and drug development professionals to leverage this key intermediate in the development of next-generation, sustainable pest management solutions. The continued exploration of such versatile building blocks will undoubtedly pave the way for a future where agriculture and environmental stewardship go hand in hand.

References

-

The Good Scents Company. (n.d.). Tangerine nitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3,12-Tridecadienenitrile. Retrieved from [Link]

-

Api, A. M., et al. (2017). RIFM fragrance ingredient safety assessment, 3,12-Tridecadienenitrile CAS Registry Number 134769-33-8. Food and Chemical Toxicology, 110, S529-S536. [Link]

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

-

Winter, M. (2007). Reduction of nitriles to aldehydes with diisobutylaluminum hydride (DIBAL-H). In Organic Syntheses (Vol. 84, p. 10). [Link]

-

Zarbin, P. H. G., Bergmann, J., & de Oliveira, A. R. M. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports, 40(4), 735-773. [Link]

- Google Patents. (1999). Preparation of aliphatic, unsaturated nitriles. (U.S. Patent No. 5,892,092). Washington, DC: U.S.

- Google Patents. (1999). Process for the preparation of aliphatic nitriles. (U.S. Patent No. 6,005,134). Washington, DC: U.S.

- Symrise AG. (n.d.). Mandaril. As listed in various fragrance industry resources.

Sources

Application Note: A Strategic Approach to the HPLC Separation of TRIDECA-3,12-DIENENITRILE Isomers

Abstract

This application note presents a detailed guide for the analytical separation of trideca-3,12-dienenitrile isomers using High-Performance Liquid Chromatography (HPLC). This compound, a molecule with two carbon-carbon double bonds, can exist as a mixture of geometric (E/Z) isomers and potentially enantiomers, posing a significant challenge for purification and characterization. This document provides two robust HPLC methodologies—Reversed-Phase HPLC (RP-HPLC) for geometric isomer separation and Silver Ion Chromatography (Ag-HPLC) for enhanced selectivity based on double bond configuration. Additionally, it outlines the strategic considerations for chiral separation, a necessary step if stereoisomers are present. This guide is intended for researchers, scientists, and drug development professionals seeking to develop reliable and efficient methods for the analysis and purification of these and structurally related compounds.

Introduction: The Challenge of Isomer Separation

Isomers, molecules with the same molecular formula but different structural arrangements, often exhibit distinct physical, chemical, and biological properties.[1] For pharmaceutical compounds, the specific isomeric form can be the difference between a potent therapeutic and an inactive or even harmful substance.[2] this compound possesses two sites of unsaturation, giving rise to geometric isomers (cis/trans or E/Z) at both the C3 and C12 positions. The separation of these isomers is often challenging due to their similar physicochemical properties.[1]

The primary goal of this application note is to provide a scientifically grounded and practical framework for the separation of this compound isomers. We will explore the causality behind chromatographic choices, ensuring that the presented protocols are not just a series of steps, but a validated system for achieving high-resolution separation.

Chromatographic Principles for Isomer Separation

The selection of an appropriate HPLC method is contingent on the nature of the isomers to be separated. For geometric isomers of alkenes, two primary strategies have proven effective: leveraging subtle differences in molecular shape and polarity through reversed-phase chromatography, and exploiting the specific interactions of double bonds with metal ions in silver ion chromatography.

Reversed-Phase HPLC: Exploiting Shape Selectivity

In RP-HPLC, separation is primarily driven by hydrophobic interactions between the analyte and the nonpolar stationary phase. Geometric isomers, despite having identical molecular weights, often present different molecular shapes. For instance, a trans isomer is generally more linear and can interact more extensively with the stationary phase compared to its more "bent" cis counterpart, often leading to longer retention times.[1] The choice of stationary phase is critical; polymeric phases (e.g., C30) or those with specific functionalities like phenyl groups can offer enhanced "shape selectivity" for resolving challenging isomer pairs.[1][3]

Silver Ion Chromatography (Ag-HPLC): Leveraging π-Electron Interactions

Silver ion chromatography is a powerful technique for separating unsaturated compounds.[4] The fundamental principle lies in the reversible formation of polar complexes between silver ions (Ag+) and the π-electrons of carbon-carbon double bonds.[4] The strength of this interaction is influenced by the number, position, and stereochemistry of the double bonds. Generally, cis isomers form stronger complexes with silver ions than trans isomers, leading to greater retention on a silver-ion-impregnated stationary phase. This technique often provides superior selectivity for geometric isomers compared to conventional RP-HPLC.[5][6]

Recommended HPLC Protocols

The following protocols are designed as a starting point for method development. Optimization will likely be necessary based on the specific isomeric composition of the sample and the available instrumentation.

Protocol 1: Reversed-Phase HPLC for Geometric Isomer Screening

This method is ideal for initial screening and quantification of the major geometric isomers of this compound.

3.1.1. Experimental Workflow

3.1.2. Materials and Methods

| Parameter | Recommendation | Rationale |

| HPLC System | Any standard HPLC or UHPLC system with a UV detector. | This compound is expected to have a UV chromophore (nitrile group and double bonds). |

| Column | C18, 5 µm, 4.6 x 250 mm | A standard C18 column provides a good starting point for reversed-phase separations.[3] |

| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) | Acetonitrile often provides different selectivity for isomers compared to methanol.[3] The ratio should be optimized for ideal retention (k' between 2 and 10). |